molecular formula C13H14N2O3S2 B2691695 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1787881-65-5

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2691695
CAS No.: 1787881-65-5
M. Wt: 310.39
InChI Key: JGTWJBCNNBXYQV-UHFFFAOYSA-N
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Description

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound featuring a thiazolidine-2,4-dione core linked to a piperidine ring, which is further connected to a thiophene moiety

Scientific Research Applications

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as a scaffold for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Thiophene Moiety: The thiophene ring is introduced via a Friedel-Crafts acylation reaction using thiophene-3-carbonyl chloride and the piperidine intermediate.

    Formation of the Thiazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate with thiazolidine-2,4-dione under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thiazolidine-2,4-dione can be reduced to alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light or heat.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds known for their antidiabetic properties.

    Piperidine Derivatives: Compounds with a piperidine ring, often used in pharmaceuticals for their biological activity.

    Thiophene Derivatives: Compounds containing a thiophene ring, known for their electronic properties.

Uniqueness

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets and its potential for diverse applications make it a valuable compound in scientific research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c16-11-8-20-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-19-7-9/h3,6-7,10H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTWJBCNNBXYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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